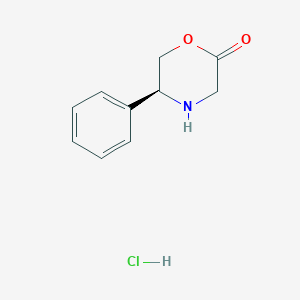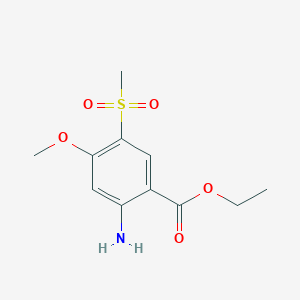![molecular formula C20H21N5O5 B2707577 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate CAS No. 1351597-78-8](/img/structure/B2707577.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate: is a complex organic compound that features a benzimidazole ring system, a piperazine moiety, and a pyridine group
作用機序
Target of action
The compound contains a benzimidazole moiety, which is known to interact with a variety of biological targets. Benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Given the wide range of activities associated with benzimidazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The presence of a piperazine unit in similar compounds has been reported to enhance aqueous solubility and improve oral absorption .
Result of action
Benzimidazole derivatives have been reported to have a variety of effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action environment
Factors such as ph, temperature, and the presence of other substances can often affect the activity of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole derivative is then reacted with piperazine to introduce the piperazine ring. Finally, the pyridine moiety is added through a subsequent reaction with pyridine-3-carboxylic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzimidazole and pyridine rings can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed on the nitro groups present in the compound.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives of benzimidazole and pyridine.
Reduction: : Formation of amino derivatives.
Substitution: : Formation of various substituted piperazine derivatives.
科学的研究の応用
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its antimicrobial properties.
Medicine: : Potential use in drug discovery and development due to its biological activity.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
類似化合物との比較
This compound is unique due to its specific structural features, including the presence of both benzimidazole and pyridine rings. Similar compounds include:
Benzimidazole derivatives: : These compounds share the benzimidazole core but may differ in the substituents attached to the ring.
Piperazine derivatives: : These compounds contain the piperazine ring but may have different functional groups.
Pyridine derivatives: : These compounds feature the pyridine ring and can vary in their substituents and functional groups.
特性
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O.C2H2O4/c24-18(14-4-3-7-19-12-14)23-10-8-22(9-11-23)13-17-20-15-5-1-2-6-16(15)21-17;3-1(4)2(5)6/h1-7,12H,8-11,13H2,(H,20,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJAETVCULCWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

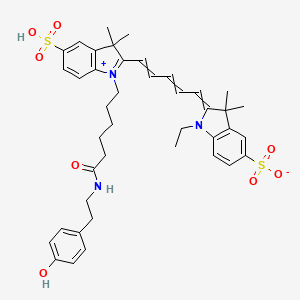
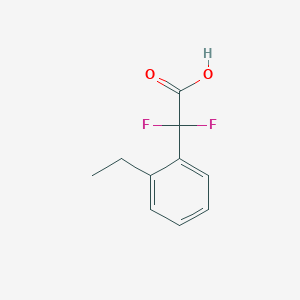

![N-(4-chlorophenyl)-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2707502.png)
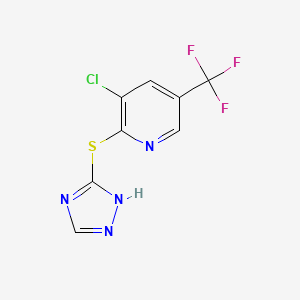
![methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2707506.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2707508.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2707510.png)
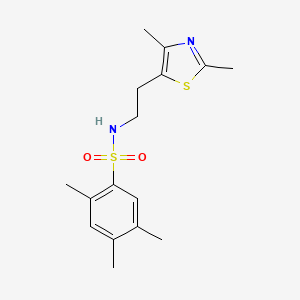
![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)
